molecular formula C13H11ClN2O2 B2891528 6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid CAS No. 1285453-55-5

6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid

Cat. No. B2891528
CAS RN: 1285453-55-5
M. Wt: 262.69
InChI Key: QDSFEAITFWLVBD-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid, also known as CMPCA, is a pyridine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Extraction and Biochemical Applications

Pyridine derivatives, including 6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid, are utilized in the food, pharmaceutical, and biochemical industries. The efficiency of extracting pyridine-3-carboxylic acid, a related compound, has been studied to optimize the production processes in these industries. The research by Kumar and Babu (2009) demonstrates the importance of the extraction process, using 1-dioctylphosphoryloctane (TOPO) with different diluents, highlighting the compound's role in the biochemical sector (Kumar & Babu, 2009).

Coordination Chemistry

The structural versatility of pyridine carboxylic acids allows for the formation of complex coordination polymers with metals. Ghosh, Savitha, and Bharadwaj (2004) explore the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, leading to various coordination polymers based on the reaction conditions. This research illustrates the compound's application in developing materials with potential utility in catalysis and materials science (Ghosh, Savitha, & Bharadwaj, 2004).

Antimicrobial Agents

Pyridine derivatives are also pivotal in synthesizing antimicrobial agents. Al-Omar and Amr (2010) report the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases with significant bactericidal and fungicidal activities. Such studies underline the potential of 6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid analogs in developing new antimicrobial compounds (Al-Omar & Amr, 2010).

Organic Synthesis

In organic synthesis, pyridine carboxylic acids serve as intermediates for various chemical reactions. Andersen et al. (2013) describe the multi-kilogram-scale synthesis of AZD1283, utilizing pyridine acid derivatives as key intermediates. This research emphasizes the utility of pyridine derivatives in synthesizing biologically active molecules (Andersen et al., 2013).

Materials Science

properties

IUPAC Name

6-chloro-2-(4-methylanilino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-8-2-4-9(5-3-8)15-12-10(13(17)18)6-7-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSFEAITFWLVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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